2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester
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Overview
Description
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its unique chemical properties and reactivity. It is often employed as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine-4-boronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions, and the water produced during the reaction is continuously removed from the reaction mixture . The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion. After the reaction is complete, the product is isolated by cooling the reaction mixture, followed by filtration to obtain the desired compound as a white solid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using radical approaches.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Protodeboronation: Often utilizes radical initiators and specific solvents to achieve the desired transformation.
Major Products Formed
Scientific Research Applications
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester primarily involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound acts as a nucleophilic partner, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-4-boronic acid pinacol ester
- Pyridine-2-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
2-(2-Pyrimidyl)pyridine-4-boronic acid pinacol ester is unique due to its specific structural features, which include a pyrimidyl group attached to the pyridine ring. This structural arrangement imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry. Its ability to form stable complexes with a wide range of substrates further enhances its utility in diverse applications.
Properties
Molecular Formula |
C15H18BN3O2 |
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Molecular Weight |
283.14 g/mol |
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine |
InChI |
InChI=1S/C15H18BN3O2/c1-14(2)15(3,4)21-16(20-14)11-6-9-17-12(10-11)13-18-7-5-8-19-13/h5-10H,1-4H3 |
InChI Key |
MPVGDIAATDNOEE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=NC=CC=N3 |
Origin of Product |
United States |
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